3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide
Description
3,6-Dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide is a pyridine-based carboxamide derivative featuring dichloro substitutions at positions 3 and 6 of the pyridine ring and an N-methyl-3-methoxybenzylamide group at position 2.
For example, compounds like 5,6-dichloro-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide (CAS 854354-73-7) are synthesized using similar protocols involving aminolysis of acyl chlorides derived from pyridine carboxylic acids .
Properties
IUPAC Name |
3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-19(9-10-4-3-5-11(8-10)21-2)15(20)14-12(16)6-7-13(17)18-14/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLZGRHCJBDEBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)OC)C(=O)C2=C(C=CC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the reaction involves the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
The suzuki–miyaura coupling reaction, which this compound may be involved in, results in the formation of carbon–carbon bonds .
Action Environment
The suzuki–miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions .
Biological Activity
3,6-Dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H14Cl2N2O2
- Molecular Weight : 325.19 g/mol
- CAS Number : [24734640]
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an antagonist for specific receptors involved in inflammatory pathways.
Antiinflammatory Activity
Studies have shown that derivatives of pyridine compounds can exhibit significant anti-inflammatory properties. The compound's structure suggests it may inhibit the production of pro-inflammatory cytokines. For example, a related compound demonstrated an IC50 of 123 nM in inhibiting PGE2-induced TNFα reduction in human whole blood assays, indicating a strong potential for anti-inflammatory effects .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of similar pyridine derivatives have shown promising results against both gram-positive and gram-negative bacteria. The effectiveness was measured through zones of inhibition (ZI) against various strains, with some compounds showing ZIs comparable to standard antibiotics .
Study 1: In Vitro Evaluation
A recent study evaluated the antibacterial activity of a series of pyridine derivatives, including compounds structurally similar to this compound. The results indicated that these compounds exhibited significant bacteriostatic activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like linezolid .
Study 2: Anti-biofilm Activity
Another aspect explored was the compound's ability to inhibit biofilm formation, which is crucial in treating chronic infections. The study found that certain derivatives had minimum biofilm inhibitory concentrations (MBICs) significantly lower than their MICs, suggesting effective inhibition without substantial bactericidal activity .
Data Tables
| Biological Activity | Measurement Method | Result |
|---|---|---|
| Anti-inflammatory | IC50 Assay | 123 nM (PGE2 inhibition) |
| Antimicrobial (E. coli) | Zone of Inhibition | ZI = 16 mm |
| Biofilm Inhibition | MBIC | MBIC = 0.5 μg/ml |
Comparison with Similar Compounds
Substitution Patterns and Functional Group Variations
The table below compares key structural features and physicochemical properties of the target compound with analogs:
Key Structural and Functional Differences
- Chlorine Substitution Position : The target compound’s 3,6-dichloro configuration contrasts with 5,6-dichloro analogs (e.g., CAS 854354-73-7), which may alter electronic distribution and binding interactions .
- Amide Substituents: The N-methyl-3-methoxybenzyl group in the target compound differs from thiazole-linked difluorophenyl (EN300-26576609) or trifluoromethylbenzyl groups (CAS 338977-82-5).
- Pyridine Oxidation State : Unlike dihydropyridine derivatives (e.g., CAS 2034527-43-8), the target compound retains a fully aromatic pyridine ring, which may enhance metabolic stability .
Physicochemical and Crystallographic Insights
- Hydrogen Bonding : Analogs like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide form centrosymmetric dimers via N–H···O interactions, a pattern likely conserved in the target compound due to its carboxamide group .
- Crystal Packing: Methoxy and chloro substituents influence π-π stacking and van der Waals interactions, as seen in thieno[3,2-d]pyrimidin-4-ones () .
Pharmacological Implications
- Fluorinated analogs (e.g., CAS 338977-82-5) exhibit enhanced bioavailability due to increased lipophilicity, a trait modifiable by adjusting the target compound’s benzyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
